molecular formula C20H19N3O4S2 B2417358 2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 473802-66-3

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B2417358
CAS No.: 473802-66-3
M. Wt: 429.51
InChI Key: RSBZHOGKVJWSSD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
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Biological Activity

The compound 2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide , with a molecular formula of C20H19N3O4S2C_{20}H_{19}N_{3}O_{4}S_{2} and a molecular weight of 429.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antitumor properties. The compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial in cell cycle regulation. In a study involving similar isoquinoline derivatives, compounds demonstrated selective inhibition of CDK4 over CDK2 and CDK1, suggesting potential applications in cancer therapy .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : By targeting specific kinases like CDK4, the compound may disrupt cell cycle progression in cancer cells.
  • Binding Interactions : Molecular docking studies suggest that the compound interacts with amino acids in the active sites of target proteins, which may enhance its inhibitory effects .

Urease Inhibition

The compound's sulfonamide group is associated with urease inhibition. Urease inhibitors are valuable in treating conditions like urinary tract infections and certain types of kidney stones. Some related compounds have demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard references .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar compounds to elucidate the relationship between chemical structure and biological activity. Key findings include:

  • Substituent Effects : The presence of specific substituents on the phenyl ring influences the potency of kinase inhibition.
  • Heterocyclic Interactions : The thiazole moiety contributes to enhanced binding affinity to target proteins .

Case Studies

Several case studies highlight the biological potential of isoquinoline derivatives:

  • Case Study on Antitumor Activity : A derivative was tested for its ability to inhibit tumor growth in vivo, showing promising results comparable to established chemotherapeutic agents.
  • Antibacterial Screening : In vitro assays revealed that certain derivatives exhibited significant antibacterial properties, leading to further exploration as potential therapeutic agents against resistant bacterial strains .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntitumorCDK4 inhibition
AntibacterialDisruption of bacterial cell wall synthesis
Urease inhibitionCompetitive inhibition

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-13-15-5-3-2-4-14(15)12-18(23)19(24)22-20-21-10-11-28-20/h2-11,18H,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBZHOGKVJWSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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